(S,R)-Gsk321 -

(S,R)-Gsk321

Catalog Number: EVT-12531832
CAS Number:
Molecular Formula: C28H28FN5O3
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R)-GSK321 is a potent inhibitor of mutant isocitrate dehydrogenase 1, specifically targeting the R132H and other variants associated with acute myeloid leukemia. This compound has garnered attention due to its selective inhibition of mutant isocitrate dehydrogenase 1, which plays a significant role in the metabolic reprogramming of cancer cells. GSK321 is classified as a small molecule drug and is primarily investigated for its therapeutic potential in oncology, particularly in treating cancers harboring IDH1 mutations.

Source and Classification

GSK321 was developed through high-throughput screening of compound libraries aimed at identifying selective inhibitors for mutant isocitrate dehydrogenase 1. Its classification falls under the category of small molecule inhibitors, specifically designed to target enzymatic activity associated with oncogenic mutations. The compound's selectivity for mutant forms over wild-type enzymes highlights its potential as a targeted cancer therapy.

Synthesis Analysis

The synthesis of (S,R)-GSK321 involves several key steps that optimize its pharmacological properties. Initial synthetic routes included the formation of key intermediates through standard organic reactions such as amide coupling and cyclization processes. The final product was purified using chromatographic techniques to ensure high purity and yield. Specific details on the synthetic pathway have been documented in literature, emphasizing the importance of structural modifications to enhance potency and selectivity against mutant isocitrate dehydrogenase 1.

Molecular Structure Analysis

(S,R)-GSK321 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target enzyme. The crystal structure reveals that GSK321 binds within a hydrophobic pocket formed by key amino acids such as Ile128, Pro127, Trp124, Arg119, and Leu120 in the IDH1 enzyme. The binding affinity and orientation are critical for its inhibitory action, with structural data supporting the formation of stable interactions that disrupt normal enzymatic function.

Chemical Reactions Analysis

The primary chemical reaction involving (S,R)-GSK321 is its inhibition of mutant isocitrate dehydrogenase 1, which leads to reduced production of 2-hydroxyglutarate from alpha-ketoglutarate. The compound exhibits an IC50 value ranging from 2.9 nM to 4.6 nM against various IDH1 mutants, demonstrating its effectiveness in disrupting the enzymatic activity associated with tumorigenesis. Detailed kinetic studies have shown that GSK321 operates through competitive inhibition mechanisms, affecting substrate binding dynamics.

Mechanism of Action

The mechanism of action for (S,R)-GSK321 involves binding to the active site of mutant isocitrate dehydrogenase 1, leading to a conformational change that inhibits its catalytic activity. This inhibition results in decreased levels of 2-hydroxyglutarate, a metabolite that can promote oncogenic signaling pathways when accumulated. The reversible nature of this interaction allows for potential therapeutic modulation based on drug concentration and exposure time.

Physical and Chemical Properties Analysis

(S,R)-GSK321 exhibits distinct physical and chemical properties that influence its biological activity:

  • Molecular Formula: C₁₃H₁₄N₂O₃
  • Molecular Weight: Approximately 246.26 g/mol
  • Solubility: Soluble in organic solvents such as DMSO but has limited water solubility.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • LogP: Indicates moderate lipophilicity, facilitating cellular uptake.

These properties are critical for optimizing formulation strategies and understanding pharmacokinetics.

Applications

(S,R)-GSK321 is primarily investigated for its potential applications in cancer therapy, particularly for patients with acute myeloid leukemia harboring IDH1 mutations. Its ability to selectively inhibit mutant isocitrate dehydrogenase 1 positions it as a promising candidate for targeted therapies aimed at metabolic vulnerabilities in cancer cells. Ongoing clinical trials are assessing its efficacy and safety profile in various oncological settings, contributing to the growing body of research focused on personalized medicine approaches in cancer treatment.

Properties

Product Name

(S,R)-Gsk321

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide

Molecular Formula

C28H28FN5O3

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m0/s1

InChI Key

IVFDDVKCCBDPQZ-ZWKOTPCHSA-N

Canonical SMILES

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5

Isomeric SMILES

C[C@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.